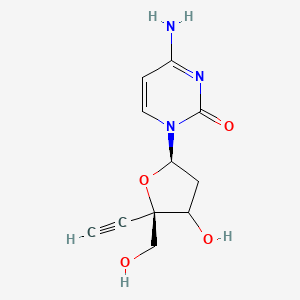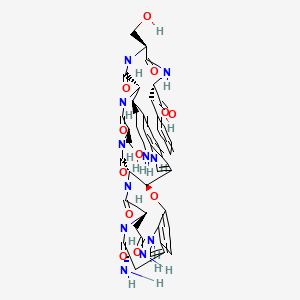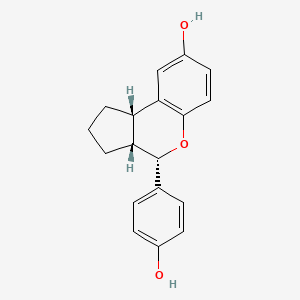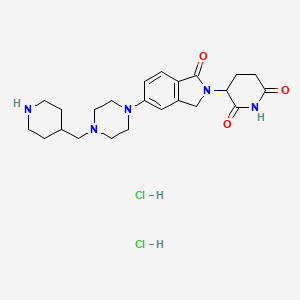
Hdac/CD13-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac/CD13-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and aminopeptidase N (APN/CD13). This compound has shown significant potential in cancer treatment due to its ability to inhibit tumor progression and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of Hdac/CD13-IN-1 involves a series of chemical reactions designed to combine the inhibitory effects of both HDAC and CD13 inhibitors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy
Chemical Reactions Analysis
Hdac/CD13-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
The major products formed from these reactions include various derivatives of the core structure, each with enhanced inhibitory activity .
Scientific Research Applications
Hdac/CD13-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of HDAC and CD13 enzymes.
Biology: Employed in research to understand the role of HDAC and CD13 in cellular processes.
Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis and inhibit tumor progression.
Industry: Utilized in the development of new therapeutic agents targeting HDAC and CD13 .
Mechanism of Action
Hdac/CD13-IN-1 exerts its effects by inhibiting the activity of both HDAC and CD13 enzymes. The compound binds to the active sites of these enzymes, blocking their catalytic activity. This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the HDAC and CD13 enzymes, as well as various signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Hdac/CD13-IN-1 is unique in its dual inhibitory activity against both HDAC and CD13 enzymes. Similar compounds include:
Vorinostat: An HDAC inhibitor used in cancer treatment.
Bestatin: A CD13 inhibitor used as an adjuvant in cancer therapy.
Compared to these compounds, this compound offers enhanced inhibitory activity and a broader range of applications due to its dual-targeting mechanism .
Properties
Molecular Formula |
C27H41Cl2N5O4 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]pentanamide;dihydrochloride |
InChI |
InChI=1S/C27H39N5O4.2ClH/c1-4-14-30-32-25(34)21-12-10-20(11-13-21)17-29-26(35)23(15-18(2)3)31-27(36)24(33)22(28)16-19-8-6-5-7-9-19;;/h5-13,18,22-24,30,33H,4,14-17,28H2,1-3H3,(H,29,35)(H,31,36)(H,32,34);2*1H/t22-,23+,24+;;/m1../s1 |
InChI Key |
JCPUDTWNYPVFNI-YWPXPAAVSA-N |
Isomeric SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O.Cl.Cl |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)



![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)





![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)


